

5-Bromo-2-mercaptopbenzoic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Bromo-2-mercaptopbenzoic acid*

Cat. No.: *B1280026*

[Get Quote](#)

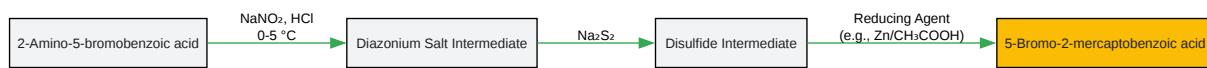
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-mercaptopbenzoic acid is a trifunctional building block of significant interest in organic synthesis, particularly for the construction of complex heterocyclic scaffolds and novel pharmaceutical agents. Its unique arrangement of a carboxylic acid, a thiol, and an aryl bromide on a benzene ring offers orthogonal reactivity, enabling selective transformations at each functional group. This guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of **5-bromo-2-mercaptopbenzoic acid**, serving as a technical resource for professionals in chemical research and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this document outlines plausible synthetic routes and reactions based on well-established chemical principles and analogous transformations.

Physicochemical Properties

A summary of the key physicochemical properties of **5-bromo-2-mercaptopbenzoic acid** is presented below. These values are critical for designing reaction conditions and purification protocols.


Property	Value	Source
CAS Number	61954-80-1	[1] [2]
Molecular Formula	C ₇ H ₅ BrO ₂ S	[1]
Molecular Weight	233.09 g/mol	[1]
Appearance	Off-white to yellow crystalline solid (predicted)	-
Melting Point	Not reported	-
Solubility	Soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water (predicted)	-
SMILES	SC1=C(C(O)=O)C=C(Br)C=C1	-
InChI Key	UINIBOQGXIFOQN- UHFFFAOYSA-N	[3]

Synthesis of 5-Bromo-2-mercaptopbenzoic Acid

While a definitive, high-yield synthesis of **5-bromo-2-mercaptopbenzoic acid** is not extensively documented, a plausible and commonly employed strategy for synthesizing thiosalicylic acid analogs involves a multi-step sequence starting from a readily available precursor. A potential synthetic pathway is outlined below.

Proposed Synthetic Pathway

A logical approach to the synthesis of **5-bromo-2-mercaptopbenzoic acid** involves the diazotization of an appropriately substituted aniline, followed by the introduction of the thiol group.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **5-Bromo-2-mercaptopbenzoic acid**.

Experimental Protocol (Hypothetical)

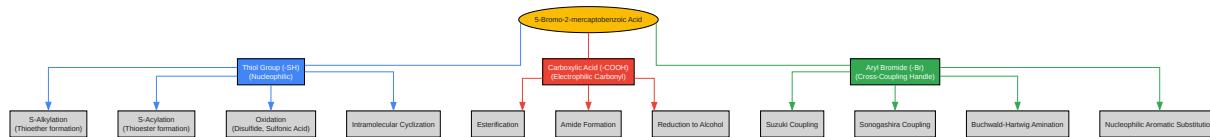
This protocol is based on established procedures for the synthesis of thiosalicylic acid and its derivatives.

Step 1: Diazotization of 2-Amino-5-bromobenzoic Acid

- Suspend 2-amino-5-bromobenzoic acid in a mixture of concentrated hydrochloric acid and water.
- Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
- Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.
- Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Formation of the Disulfide Intermediate

- In a separate flask, prepare a solution of sodium disulfide (Na_2S_2).
- Slowly add the cold diazonium salt solution to the sodium disulfide solution, keeping the temperature below 10 °C.
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- Acidify the mixture with a strong acid (e.g., HCl) to precipitate the disulfide intermediate.
- Collect the precipitate by filtration, wash with water, and dry.


Step 3: Reduction to **5-Bromo-2-mercaptopbenzoic Acid**

- Suspend the dried disulfide intermediate in glacial acetic acid.
- Add a reducing agent, such as zinc dust, in portions while stirring.

- Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture, filter to remove excess zinc, and pour the filtrate into ice water to precipitate the product.
- Collect the crude **5-bromo-2-mercaptopbenzoic acid** by filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water).

Reactivity and Applications in Organic Synthesis

5-Bromo-2-mercaptopbenzoic acid possesses three distinct reactive sites, allowing for a range of chemical transformations. The reactivity of each functional group can be selectively addressed by choosing appropriate reaction conditions.

[Click to download full resolution via product page](#)

Caption: Reactivity map of **5-Bromo-2-mercaptopbenzoic acid**.

Reactions at the Thiol Group

The thiol group is a potent nucleophile and can readily undergo a variety of transformations.

- S-Alkylation: Reaction with alkyl halides in the presence of a base yields the corresponding thioethers. This is a fundamental transformation for introducing diverse side chains.
- Michael Addition: The thiolate anion can participate in Michael additions to α,β -unsaturated carbonyl compounds.

- Oxidation: Mild oxidation (e.g., with I_2 or air) leads to the formation of the corresponding disulfide. Stronger oxidizing agents can convert the thiol to a sulfonic acid.
- Cyclization: The thiol group is well-positioned for intramolecular cyclization reactions with the adjacent carboxylic acid or with electrophiles introduced at the bromine position, leading to the formation of sulfur-containing heterocycles like benzothiazines and thioxanthenones.

Reactions at the Carboxylic Acid Group

The carboxylic acid functionality can be derivatized using standard methods.

- Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or with alkyl halides in the presence of a base affords the corresponding esters.
- Amide Formation: Activation of the carboxylic acid (e.g., to an acid chloride or with coupling reagents like DCC or HATU) followed by reaction with amines yields amides.
- Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

Reactions at the Aryl Bromide

The aryl bromide is an excellent handle for transition metal-catalyzed cross-coupling reactions.

- Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters allows for the formation of C-C bonds, leading to biaryl structures.
- Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes provides access to aryl alkynes.
- Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines enables the formation of C-N bonds.
- Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst can introduce vinyl groups.

Application in Heterocyclic Synthesis

A key application of **5-bromo-2-mercaptopbenzoic acid** is in the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry.

Synthesis of Thioxanthenones

Thioxanthenones are a class of compounds with diverse biological activities. **5-Bromo-2-mercaptopbenzoic acid** can serve as a precursor to substituted thioxanthenones through an intramolecular Friedel-Crafts acylation of an intermediate diaryl thioether.

[Click to download full resolution via product page](#)

Caption: Synthesis of thioxanthenones.

Potential in Drug Discovery

The structural motifs accessible from **5-bromo-2-mercaptopbenzoic acid** are present in numerous biologically active molecules. Its utility as a building block can be envisioned in the synthesis of:

- Enzyme Inhibitors: The thiol group can act as a zinc-binding group or a covalent modifier of cysteine residues in enzyme active sites.
- GPCR Ligands: The ability to generate diverse diaryl and heterocyclic structures through cross-coupling and cyclization reactions makes it a valuable starting material for the synthesis of novel ligands for G-protein coupled receptors.
- Antimicrobial and Antiviral Agents: Many sulfur-containing heterocycles exhibit antimicrobial and antiviral properties.

Conclusion

5-Bromo-2-mercaptopbenzoic acid is a highly versatile and promising building block for organic synthesis. The presence of three distinct and reactive functional groups provides a platform for the synthesis of a wide array of complex molecules, particularly heterocyclic systems of medicinal interest. While detailed experimental procedures for its synthesis and reactions are not widely reported, its chemical behavior can be reliably predicted based on the known reactivity of its constituent functional groups. This guide serves as a foundational resource to stimulate further research and application of this valuable synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thiosalicylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd-Catalyzed, Highly Selective C(sp₂)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Bromo-2-mercaptopbenzoic Acid: A Versatile Building Block in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1280026#5-bromo-2-mercaptopbenzoic-acid-as-a-building-block-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com